molecular formula C16H18N2O2S2 B2980054 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 1705439-14-0

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No.: B2980054
CAS No.: 1705439-14-0
M. Wt: 334.45
InChI Key: CHCZNLVALARHAG-UHFFFAOYSA-N
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Description

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone is a complex organic molecule featuring a furan ring, a thiazepane ring, and a pyridine ring with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid, 1,4-thiazepane, and 2-(methylthio)pyridine.

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Coupling Reactions: The furan and pyridine moieties are introduced through coupling reactions. For instance, the furan ring can be attached via a Friedel-Crafts acylation reaction, while the pyridine ring can be introduced through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often under acidic or basic conditions, to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The thiazepane ring can be reduced using hydrogenation reactions, often employing catalysts like palladium on carbon, to yield the corresponding saturated thiazepane derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), organolithium or Grignard reagents.

Major Products

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: Saturated thiazepane derivatives.

    Substitution Products: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the furan and pyridine rings, which are known to interact with various biological targets. It could be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of multiple heterocyclic rings suggests it may interact with enzymes or receptors in unique ways, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and potential for functionalization.

Mechanism of Action

The exact mechanism of action of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone would depend on its specific biological target. Generally, compounds with furan and pyridine rings can interact with enzymes or receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. The thiazepane ring may provide additional binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in the combination of the furan, thiazepane, and pyridine rings, which may confer a distinct set of biological activities and chemical reactivity. This combination is relatively rare and could lead to the discovery of new pharmacological properties or industrial applications.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-21-15-12(4-2-7-17-15)16(19)18-8-6-14(22-11-9-18)13-5-3-10-20-13/h2-5,7,10,14H,6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCZNLVALARHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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